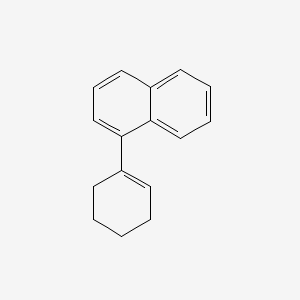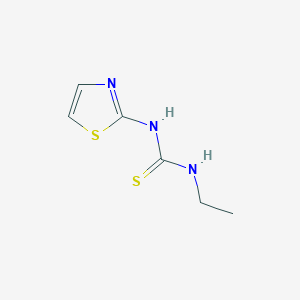
Thiourea, N-ethyl-N'-2-thiazolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N’-(2-thiazolyl) thiourea is a compound that belongs to the class of thiourea derivatives. Thioureas are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including agriculture, medicine, and industry. The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This unique structure contributes to its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
N-ethyl-N’-(2-thiazolyl) thiourea can be synthesized through the reaction of 2-aminothiazole with ethyl isothiocyanate. The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for N-ethyl-N’-(2-thiazolyl) thiourea are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve continuous flow reactors or other industrial-scale equipment.
化学反应分析
Types of Reactions
N-ethyl-N’-(2-thiazolyl) thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution may involve reagents like halogens, while nucleophilic substitution can involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits biological activities such as antimicrobial, antifungal, and herbicidal properties.
Industry: Used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of N-ethyl-N’-(2-thiazolyl) thiourea involves its interaction with various molecular targets. The thiazole ring and thiourea group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can result in antimicrobial or herbicidal effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
- N-methyl-N’-(2-thiazolyl) thiourea
- N-phenyl-N’-(2-thiazolyl) thiourea
- N-ethyl-N’-(2-furfuryl) thiourea
Uniqueness
N-ethyl-N’-(2-thiazolyl) thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it may exhibit different levels of activity and selectivity in various applications .
属性
CAS 编号 |
51074-16-9 |
|---|---|
分子式 |
C6H9N3S2 |
分子量 |
187.3 g/mol |
IUPAC 名称 |
1-ethyl-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C6H9N3S2/c1-2-7-5(10)9-6-8-3-4-11-6/h3-4H,2H2,1H3,(H2,7,8,9,10) |
InChI 键 |
CIJNGDQLWLMWCC-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=S)NC1=NC=CS1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
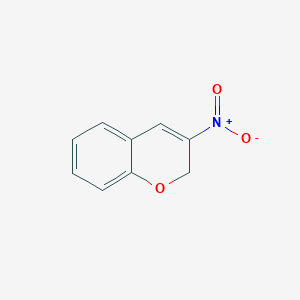
![2-[(4-Chlorophenyl)amino]cyclopent-1-ene-1-carbonitrile](/img/structure/B8799621.png)
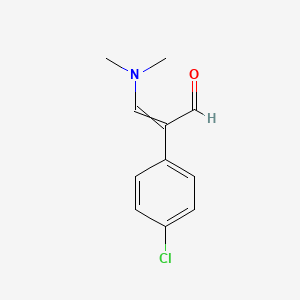
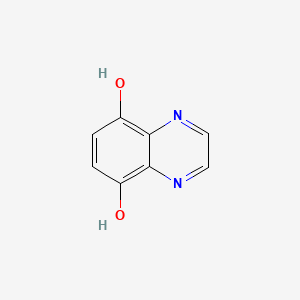
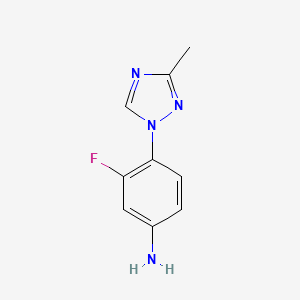
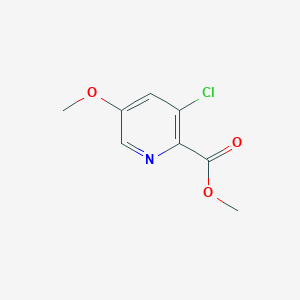
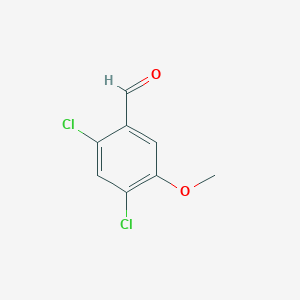
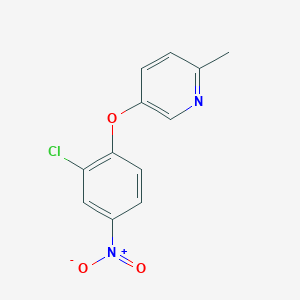
![2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8799681.png)
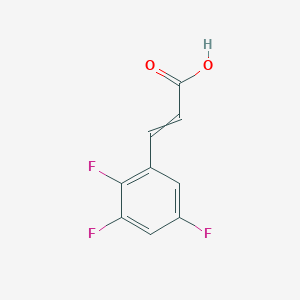
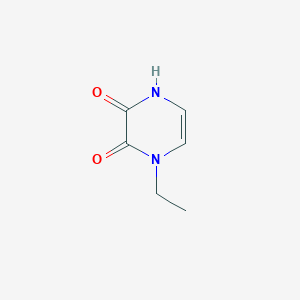
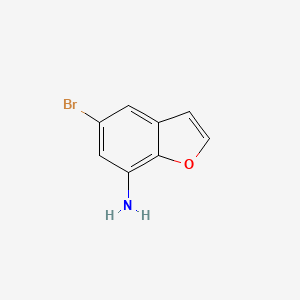
![1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-amine](/img/structure/B8799716.png)
